

(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate spectral data (NMR, IR, MS)

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | (S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate |
| Cat. No.: | B1440882 |

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An In-depth Technical Guide to the Spectral Analysis of **(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate**

This guide provides a comprehensive analysis of the expected spectral data for **(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate**, a chiral building block frequently utilized in pharmaceutical research and development. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation. This document synthesizes fundamental spectroscopic principles with data from analogous structures to present a predictive but robust characterization.

Molecular Structure and Spectroscopic Overview

(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate (CAS Number: 1187932-11-1) possesses several key structural features that give rise to a distinct spectroscopic fingerprint: a chiral center, a bromine-substituted aromatic ring, and an N-Boc (tert-butyloxycarbonyl) protecting group. Each of these components will be interrogated using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of **(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment | Rationale |
|-------------------------------------|----------------------|-------------|--------------------|--|
| ~ 7.5-7.6 | Doublet (d) | 1H | Ar-H | Aromatic proton ortho to Bromine, deshielded by inductive effect. |
| ~ 7.2-7.4 | Multiplet (m) | 2H | Ar-H | Remaining aromatic protons, complex splitting pattern. |
| ~ 7.0-7.1 | Multiplet (m) | 1H | Ar-H | Aromatic proton, likely the one furthest from the bromine. |
| ~ 5.1-5.3 | Quintet / Multiplet | 1H | CH-CH ₃ | Methine proton on the chiral center, coupled to the adjacent methyl and N-H protons. |
| ~ 4.9-5.1 | Broad Singlet (br s) | 1H | NH | Carbamate proton, often broad. Its coupling might be lost upon D ₂ O exchange. ^[1] |
| ~ 1.4-1.5 | Doublet (d) | 3H | CH-CH ₃ | Methyl group protons adjacent to the chiral methine proton. |

| ~ 1.40 | Singlet (s) | 9H | -C(CH₃)₃ | Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet.[2] |

Experimental Protocol: NMR Sample Preparation

- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Cap the NMR tube and gently invert to ensure a homogeneous solution.
- Place the tube in the NMR spectrometer and proceed with data acquisition.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The wide chemical shift range allows for clear resolution of individual carbon signals.[3]

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ , ppm) | Assignment | Rationale |
|----------------------------------|-----------------------------------|--|
| ~ 154-156 | C=O | Carbonyl carbon of the carbamate group. This region is characteristic for carbamates.[4][5] |
| ~ 142-144 | Ar-C | Quaternary aromatic carbon attached to the ethylcarbamate group. |
| ~ 132-133 | Ar-CH | Aromatic methine carbon. |
| ~ 128-130 | Ar-CH | Aromatic methine carbon. |
| ~ 127-128 | Ar-CH | Aromatic methine carbon. |
| ~ 122-124 | Ar-C-Br | Aromatic carbon directly bonded to bromine; its shift is influenced by the heavy atom effect.[6] |
| ~ 79-81 | -C(CH ₃) ₃ | Quaternary carbon of the tert-butyl group.[2] |
| ~ 52-54 | CH-CH ₃ | Methine carbon of the chiral center. |
| ~ 28.3 | -C(CH ₃) ₃ | Equivalent methyl carbons of the tert-butyl group.[2] |

| ~ 22-24 | CH-CH₃ | Methyl carbon attached to the chiral center. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm ⁻¹) | Vibration Type | Functional Group | Significance |
|-----------------------------------|--------------------------------|--------------------------------|---|
| ~ 3350-3450 | N-H Stretch | Secondary Amide (Carbamate) | A sharp to medium peak, indicative of the N-H bond in the carbamate linkage. [1][7] |
| ~ 3100-3000 | C-H Stretch (sp ²) | Aromatic C-H | Confirms the presence of the phenyl ring.[8] |
| ~ 2980-2850 | C-H Stretch (sp ³) | Aliphatic C-H | Corresponds to the methyl and methine groups.[8] |
| ~ 1690-1720 | C=O Stretch | Carbamate Carbonyl | A very strong and sharp absorption, which is a key diagnostic peak for the Boc-protecting group.[9] |
| ~ 1510-1530 | N-H Bend | Secondary Amide (Carbamate) | A medium intensity band, often called the "Amide II" band.[9] |
| ~ 1250 & 1160 | C-N Stretch & C-O Stretch | Carbamate | Strong absorptions characteristic of the carbamate C-N and ester-like C-O bonds. [7] |

| ~ 750 | C-Br Stretch | Aryl Bromide | A strong peak in the fingerprint region indicating the carbon-bromine bond. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- Ensure the ATR crystal surface is clean by wiping it with a solvent like isopropanol and allowing it to dry.
- Record a background spectrum of the empty crystal.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

Mass Spectrometry (MS)

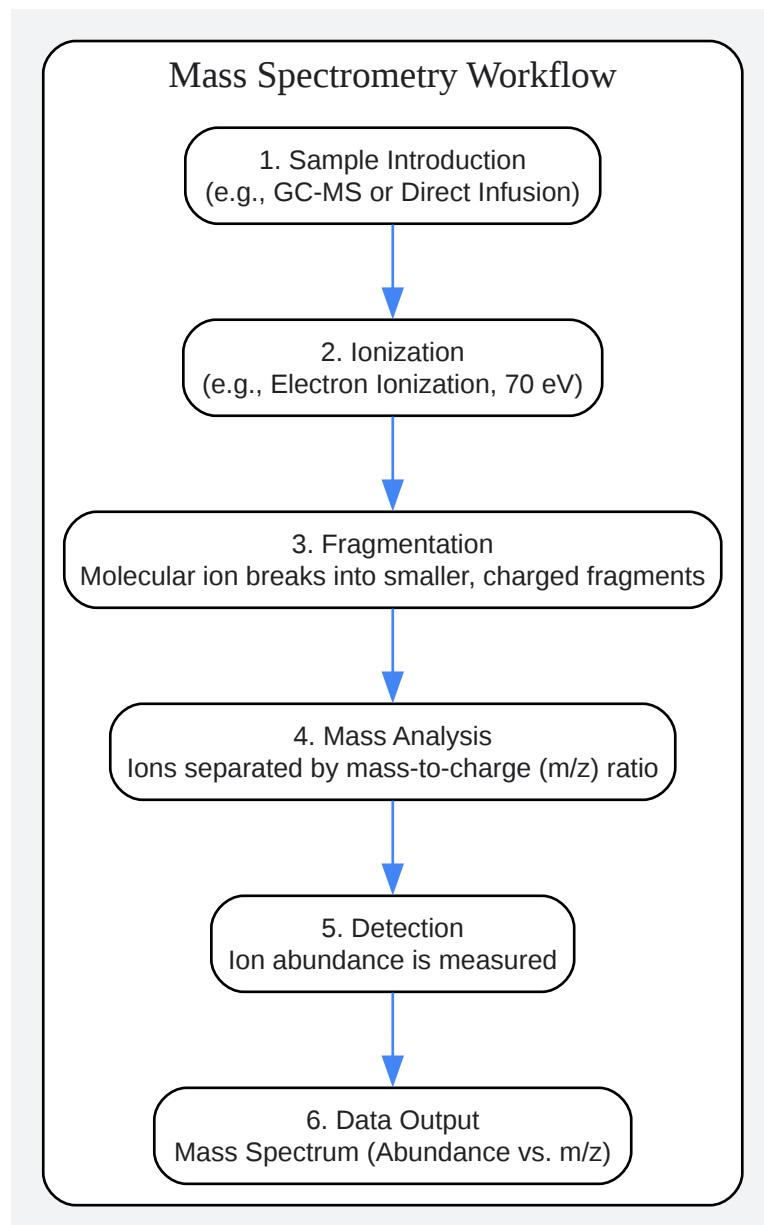
Mass spectrometry provides the molecular weight and elemental composition of a compound. The fragmentation pattern offers valuable structural clues.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Ion | Significance |
|-----------|--|---|
| 301 / 303 | $[M]^+$ | Molecular Ion Peak. The presence of two peaks of nearly equal intensity, separated by 2 mass units, is the definitive signature of a compound containing one bromine atom (due to the natural abundance of ^{79}Br and ^{81}Br isotopes). [10] [11] [12] [13] |
| 245 / 247 | $[M - \text{C}_4\text{H}_8]^+$ | Loss of isobutylene from the tert-butyl group. This is a very common fragmentation pathway for Boc-protected amines. |
| 222 / 224 | $[M - \text{C}_4\text{H}_9\text{O}_2]^+$ | Loss of the entire Boc group. |
| 200 / 202 | $[M - \text{BocNH}]^+$ | Fragmentation leading to the bromostyrene cation. |
| 171 / 173 | $[\text{C}_7\text{H}_6\text{Br}]^+$ | Bromotropylium ion, a common fragment for benzyl bromides. |

| 57 | $[\text{C}_4\text{H}_9]^+$ | The tert-butyl cation, often a very abundant peak (base peak) in the spectrum of Boc-protected compounds. |

Causality of Bromine Isotope Pattern: Bromine naturally exists as two stable isotopes, ^{79}Br and ^{81}Br , in an approximate 1:1 ratio of abundance.[\[10\]](#)[\[11\]](#) Consequently, any fragment containing a bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) with nearly identical intensities, making bromine-containing compounds easily identifiable by mass spectrometry.
[\[12\]](#)[\[14\]](#)



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